molecular formula C23H18FN3O3S B2909858 (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868154-51-2

(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2909858
CAS No.: 868154-51-2
M. Wt: 435.47
InChI Key: OOVIRPVMISCUMT-ACCUITESSA-N
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Description

This compound is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group and a 5-(2-fluorophenyl)furan-2-yl moiety. Its structural uniqueness arises from the conjugated acrylamido linker, which facilitates electronic interactions, and the tetrahydrobenzo[b]thiophene scaffold, which enhances metabolic stability compared to non-saturated analogs . The 2-fluorophenyl group on the furan ring introduces steric and electronic effects that may modulate binding affinity to biological targets, such as enzymes involved in oxidative stress or inflammation .

Properties

IUPAC Name

2-[[(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S/c24-17-7-3-1-5-15(17)18-10-9-14(30-18)11-13(12-25)22(29)27-23-20(21(26)28)16-6-2-4-8-19(16)31-23/h1,3,5,7,9-11H,2,4,6,8H2,(H2,26,28)(H,27,29)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVIRPVMISCUMT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4F)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization and [1,2]-acyl shift pathway . This method enables the atom-economical synthesis of complex molecules under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-throughput reactors and continuous flow chemistry to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Synthetic Routes and Key Functional Group Reactivity

The synthesis of this compound likely involves multi-step reactions, leveraging the reactivity of its core functional groups:

Acylation for Acrylamido Formation

  • Reaction : The acrylamido group is introduced via acylation of a tetrahydrobenzo[b]thiophene-3-carboxamide precursor with a pre-synthesized acryloyl chloride derivative containing the cyano and fluorophenylfuran moieties .
  • Conditions :
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
    • Base: Triethylamine (TEA) to scavenge HCl.
    • Temperature: 0–25°C.

Cyano Group Reactivity

  • Nucleophilic Attack : The electron-deficient cyano group undergoes nucleophilic addition with amines or thiols .
    • Example: Reaction with ethylenediamine forms a diamino derivative.
    • Conditions: Ethanol, reflux (80°C, 6–8 hours).

Acrylamido Double Bond Reactions

  • Michael Addition : The α,β-unsaturated acrylamido system participates in Michael additions with nucleophiles (e.g., thiols, amines) .
    • Example: Reaction with benzylthiol yields a thioether adduct.
    • Conditions: Phosphate buffer (pH 7.4), room temperature.

Hydrolysis and Stability

The carboxamide and acrylamido groups are susceptible to hydrolysis under acidic or basic conditions:

Functional Group Conditions Product References
Carboxamide6M HCl, reflux (12 hours)Tetrahydrobenzo[b]thiophene-3-carboxylic acid
Acrylamido2M NaOH, 60°C (4 hours)2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide + acrylic acid derivative

Polymerization Potential

The acrylamido moiety can undergo radical-initiated polymerization:

  • Conditions :
    • Initiator: Azobisisobutyronitrile (AIBN, 1 mol%).
    • Solvent: Dimethylformamide (DMF) or water.
    • Temperature: 70–80°C, 24 hours .
  • Product : Crosslinked polyacrylamide networks with embedded tetrahydrobenzo[b]thiophene units.

Electrophilic Aromatic Substitution on Furan

The 5-(2-fluorophenyl)furan-2-yl group undergoes electrophilic substitution at the α-position of the furan ring:

Reaction Reagent Conditions Product
NitrationHNO₃/H₂SO₄0°C, 2 hoursNitro-substituted furan
SulfonationSO₃/H₂SO₄50°C, 4 hoursSulfonic acid derivative

Intramolecular Cyclization

Under acidic conditions, the acrylamido group cyclizes with the tetrahydrobenzo[b]thiophene core:

  • Conditions : Acetic anhydride, 120°C, 6 hours .
  • Product : Fused tricyclic structure via dehydration.

Comparative Reactivity of Functional Groups

Functional Group Reactivity Key Reactions
Acrylamido (C=C)High (electrophilic)Michael addition, radical polymerization
Cyano (-CN)Moderate (nucleophilic)Amine/thiol addition, hydrolysis to carboxylic acid
Carboxamide (-CONH₂)Low (hydrolysis-prone)Acid/base hydrolysis to -COOH
Furan ringModerate (electrophilic)Nitration, sulfonation, Friedel-Crafts alkylation

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the molecular targets of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Trends

The compound belongs to a broader class of cyanoacrylamido-thiophene derivatives. Key structural analogs and their comparative data are summarized below:

Compound Name Core Structure Substituents Antioxidant Activity (DPPH IC₅₀, μM) Anti-Inflammatory Activity (Edema Inhibition, %) Reference
(E)-Target Compound Tetrahydrobenzo[b]thiophene 5-(2-Fluorophenyl)furan-2-yl Data not explicitly reported Data not explicitly reported N/A
Ethyl 2-(2-Cyano-3-(4-Hydroxy-3,5-Dimethoxyphenyl)Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H) Tetrahydrobenzo[b]thiophene 4-Hydroxy-3,5-dimethoxyphenyl 12.5 ± 0.8 (DPPH) 78% at 50 mg/kg (Carrageenan-induced edema)
Ethyl 2-(2-Cyano-3-(4-Hydroxyphenyl)Acrylamido)-4,5-Dimethylthiophene-3-carboxylate (3d) Dimethylthiophene 4-Hydroxyphenyl 25.4 ± 1.2 (DPPH) 65% at 50 mg/kg
Ethyl 2-(2-Cyano-3-(4-Hydroxy-3-Methoxyphenyl)Acrylamido)-4,5-Dimethylthiophene-3-carboxylate (3e) Dimethylthiophene 4-Hydroxy-3-methoxyphenyl 18.9 ± 0.9 (DPPH) 72% at 50 mg/kg

Key Findings:

Core Structure Impact :

  • The tetrahydrobenzo[b]thiophene core (as in Compound H) enhances antioxidant activity compared to dimethylthiophene analogs (e.g., 3d, 3e). Saturation of the benzo ring likely improves π-π stacking with biological targets, increasing radical scavenging efficiency .
  • The carboxamide group in the target compound may offer superior solubility and bioavailability over ethyl ester derivatives (e.g., 3d, 3e), though direct pharmacokinetic data are lacking .

Substituent Effects :

  • Electron-withdrawing groups (e.g., fluorine in the target compound) can enhance metabolic stability and binding specificity. However, hydroxyl and methoxy groups (as in 3d, 3e, and Compound H) are critical for hydrogen bonding with antioxidant enzymes like NADPH oxidase .
  • The 5-(2-fluorophenyl)furan-2-yl group in the target compound introduces steric bulk, which may reduce membrane permeability compared to smaller substituents like 4-hydroxyphenyl .

Synthetic Methodology: The target compound was likely synthesized via Knoevenagel condensation, analogous to methods used for 3a-3k (72–94% yields) . Piperidine and acetic acid catalyze the reaction between cyanoacetamido intermediates and substituted aldehydes, forming the acrylamido linker .

Biological Activity

The compound (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to a class of tetrahydrobenzo[b]thiophene derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the tetrahydrobenzo[b]thiophene core followed by the introduction of the acrylamide and cyano groups. The structural elucidation is generally confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives exhibit significant anticancer activity. For instance, a related compound showed an IC50 value of 57.10 μg/mL against PDK1 and 64.10 μg/mL against LDHA in colorectal cancer cell lines (LoVo and HCT-116) . These enzymes are critical in cancer metabolism, and their inhibition can lead to reduced tumor growth.

Table 1: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives

CompoundCell LineIC50 (μg/mL)Mechanism
Compound 1bLoVo57.10PDK1 Inhibition
Compound 1bHCT-11664.10LDHA Inhibition
Compound NPs12aLoVo57.15Antioxidant Activity
Compound NPs12aHCT-11660.35Cytotoxic Activity

Antioxidant Activity

The antioxidant properties of these compounds have also been evaluated using various assays. For example, one study reported that certain derivatives exhibited strong radical scavenging abilities with IC50 values comparable to standard antioxidants . This suggests that these compounds may mitigate oxidative stress in cancer cells.

Table 2: Antioxidant Activity Assessment

CompoundAssay TypeIC50 (μg/mL)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateDPPH Scavenging80.0
Ethyl 2-(2-cyano-3-(substituted phenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateNitric Oxide Scavenging95.0

Antibacterial Activity

The antibacterial efficacy of these compounds has been tested against various bacterial strains. One study found that compounds with a phenolic hydroxyl group exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus . The mechanism is thought to involve disruption of bacterial cell membranes.

Table 3: Antibacterial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
Compound MBacillus subtilis15
Compound MStaphylococcus aureus20

Case Studies

In a recent case study involving the evaluation of multiple tetrahydrobenzo[b]thiophene derivatives against various cancer cell lines, it was found that certain modifications to the substituents on the thiophene ring significantly enhanced anticancer activity . The study emphasized the importance of structural optimization for improving bioactivity.

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